Magainin II (GIGKFLHSAKKFGKAFVGEIMNS-acid)
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Overview
Description
Magainin II is a naturally occurring antimicrobial peptide isolated from the skin of the African clawed frog, Xenopus laevis . It is part of the innate immune system and exhibits broad-spectrum antimicrobial activity against a variety of pathogens, including gram-positive and gram-negative bacteria, fungi, and protozoa . The peptide is cationic and amphipathic, generally forming an α-helical structure in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magainin II can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods: Industrial production of Magainin II involves recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli or yeast . The expressed peptide is then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: Magainin II primarily undergoes interactions with bacterial cell membranes rather than traditional chemical reactions like oxidation or reduction . it can form complexes with various molecules, such as nucleic acids, through electrostatic interactions .
Common Reagents and Conditions: The peptide’s interactions with bacterial membranes are facilitated by its cationic nature, which allows it to bind to the negatively charged components of the membrane . Conditions such as physiological salt concentrations and pH levels can influence its activity .
Major Products Formed: The primary outcome of Magainin II’s interaction with bacterial membranes is the formation of pores, leading to membrane disruption and cell lysis . This mechanism is often referred to as the “toroidal pore” model .
Scientific Research Applications
Magainin II has a wide range of applications in scientific research:
Mechanism of Action
Magainin II exerts its antimicrobial effects by interacting with the bacterial cell membrane. The peptide binds to the membrane through electrostatic interactions and inserts itself into the lipid bilayer . This leads to the formation of pores, causing membrane disruption and cell lysis . The peptide’s amphipathic nature allows it to adopt an α-helical structure, which is crucial for its membrane-disrupting activity .
Comparison with Similar Compounds
Magainin II is part of a broader class of cationic antimicrobial peptides (CAMPs). Similar compounds include:
LL-37: A human cathelicidin with broad-spectrum antimicrobial activity.
Cecropin: An antimicrobial peptide from insects with potent activity against gram-negative bacteria.
Nisin: A bacteriocin produced by Lactococcus lactis, used as a food preservative.
Magainin II is unique in its ability to form stable α-helical structures in membranes and its broad-spectrum activity against a wide range of pathogens .
Properties
Molecular Formula |
C114H180N30O29S |
---|---|
Molecular Weight |
2466.9 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C114H180N30O29S/c1-12-65(7)94(142-88(148)55-119)112(170)124-59-90(150)129-74(38-24-28-45-116)100(158)137-81(51-70-33-19-15-20-34-70)106(164)135-79(49-63(3)4)105(163)138-83(53-72-56-121-62-125-72)107(165)140-85(60-145)110(168)127-67(9)96(154)131-75(39-25-29-46-117)101(159)132-76(40-26-30-47-118)102(160)136-80(50-69-31-17-14-18-32-69)98(156)122-57-89(149)128-73(37-23-27-44-115)99(157)126-68(10)97(155)134-82(52-71-35-21-16-22-36-71)109(167)143-93(64(5)6)111(169)123-58-91(151)130-77(41-42-92(152)153)104(162)144-95(66(8)13-2)113(171)133-78(43-48-174-11)103(161)139-84(54-87(120)147)108(166)141-86(61-146)114(172)173/h14-22,31-36,56,62-68,73-86,93-95,145-146H,12-13,23-30,37-55,57-61,115-119H2,1-11H3,(H2,120,147)(H,121,125)(H,122,156)(H,123,169)(H,124,170)(H,126,157)(H,127,168)(H,128,149)(H,129,150)(H,130,151)(H,131,154)(H,132,159)(H,133,171)(H,134,155)(H,135,164)(H,136,160)(H,137,158)(H,138,163)(H,139,161)(H,140,165)(H,141,166)(H,142,148)(H,143,167)(H,144,162)(H,152,153)(H,172,173)/t65-,66-,67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,93-,94-,95-/m0/s1 |
InChI Key |
MGIUUAHJVPPFEV-ABXDCCGRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
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